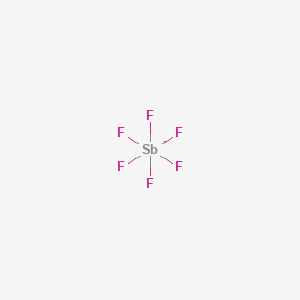

Hexafluoroantimonate ion

Cat. No. B8581977

Key on ui cas rn:

17111-95-4

M. Wt: 235.750 g/mol

InChI Key: MBAKFIZHTUAVJN-UHFFFAOYSA-H

Attention: For research use only. Not for human or veterinary use.

Patent

US06977274B2

Procedure details

As a difunctional resin, a diglycidylether of bisphenol A (hereinafter referred to as “DGEBA”) type epoxy resin, in a greater detail, “LY 556” manufactured by Ciba-Geigy AG and “YD-128” manufactured by Kukdo Chemicals were used. As a cycloaliphatic difunctional resin (hereinafter referred to as “CAE”), an epoxy resin “ERL 4221” manuafactured by Union Carbide Company was used. As a trifunctional resin, “Tactix 742” manufactured by Dow Chemicals and “YH 300” manufactured by Kukdo chemicals were used. As a tetrafunctional epoxy resin, “MY720” manufactured by Ciba-Geigy AG, was used. The latent cationic curing agent (the latent cationic curing agent containing a hexafluoroantimonate) was synthesized by the use of benzyl bromide, pyrazine and pyridine as starting materials (Y. C. Kim, S. J. Park, and J. R. Lee, Polymer J., 29, 759 (1997)). More particularly, for example, the method for synthesizing Sb-A type curing agent was explained as follows. To a 250 ml flask equipped with a stirrer, 60 g (20 mmol) of pyrazine and 7.30 g (42.7 mmol) of benzyl bromide were charged and reacted by mixing them at room temperature for 24 hours. Subsequently, the reaction solution was filtered to obtain a benzylpyrazinium bromide in white color. This benzylpyrazinium bromide was dissolved in 30 ml of distilled water and filtered to obtain a solution in which no purity (insoluble material) was contained. To said solution 5.17 g (20 mmol) of NaSbF6 was added to obtain a white product, which was then subjected to recrystallization by the use of methyl alcohol to give 4.84 g of N-benzylpyrazinium hexafluoroantimonate (BPH; a sort of Sb-A type curing agent, cationic latent catalytic curing agent containing hexafluoroantimonate) as a white reaction product.

[Compound]

Name

Polymer J

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

epoxy resin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

LY 556

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

cycloaliphatic

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

epoxy resin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

epoxy resin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Identifiers

|

REACTION_CXSMILES

|

C(OCC1OC1)C1OC1.OC1C=CC([C:17]([C:20]2[CH:25]=[CH:24][C:23](O)=[CH:22][CH:21]=2)(C)C)=CC=1.CC(C1C=CC(OCC2OC2)=CC=1)(C1C=CC(OCC2OC2)=CC=1)C.F[Sb-](F)(F)(F)(F)F.C([Br:66])C1C=CC=CC=1.[N:67]1[CH:72]=[CH:71][N:70]=[CH:69][CH:68]=1>N1C=CC=CC=1>[Br-:66].[CH2:17]([N+:67]1[CH:72]=[CH:71][N:70]=[CH:69][CH:68]=1)[C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1 |f:7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1CO1)OCC1CO1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)Br

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=NC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

Step Three

[Compound]

|

Name

|

Polymer J

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

60 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=NC=C1

|

|

Name

|

|

|

Quantity

|

7.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)Br

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4

|

Step Seven

[Compound]

|

Name

|

epoxy resin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

LY 556

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

cycloaliphatic

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

epoxy resin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

epoxy resin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

F[Sb-](F)(F)(F)(F)F

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 250 ml flask equipped with a stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reacted

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by mixing them at room temperature for 24 hours

|

|

Duration

|

24 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Subsequently, the reaction solution was filtered

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Br-].C(C1=CC=CC=C1)[N+]1=CC=NC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |